![molecular formula C10H11ClN2 B610291 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du PRP-194 implique la réaction de la 5-chloro-2,3,3-triméthyl-3H-pyrrolo[2,3-b]pyridine avec divers réactifs dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public. On sait que le composé peut être synthétisé par une série de réactions organiques impliquant la chloration et des dérivés de la pyrrolo[2,3-b]pyridine .
Méthodes de production industrielle
La production industrielle du PRP-194 implique généralement des techniques de synthèse organique à grande échelle. Le processus peut inclure des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous une forme pure. Les méthodes industrielles spécifiques et les conditions sont propriétaires et ne sont pas divulguées dans les sources publiques .
Analyse Des Réactions Chimiques
Types de réactions
Le PRP-194 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure chimique du PRP-194.
Substitution : L'atome de chlore dans le PRP-194 peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de composés pyrrolo[2,3-b]pyridine substitués .
Applications de la recherche scientifique
Le PRP-194 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour la synthèse de molécules bioactives et de colorants.
Biologie : Investigated for its potential biological activities and interactions with biomolecules.
Industrie : Utilisé dans la production de colorants et d'autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action du PRP-194 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des protéines ou des enzymes cibles, ce qui entraîne des changements dans leur activité. Les cibles moléculaires exactes et les voies impliquées ne sont pas bien caractérisées dans la littérature .
Applications De Recherche Scientifique
PRP-194 has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of bioactive molecules and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes and other chemical products.
Mécanisme D'action
The mechanism of action of PRP-194 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved are not well-characterized in the literature .
Comparaison Avec Des Composés Similaires
Composés similaires
5-chloro-2,3,3-triméthyl-3H-pyrrolo[2,3-b]pyridine : Un composé étroitement apparenté présentant des propriétés chimiques similaires.
Autres dérivés de la pyrrolo[2,3-b]pyridine : Composés ayant des structures de base similaires mais des substituants différents.
Unicité
Le PRP-194 est unique en raison de sa structure chimique spécifique, qui comprend un atome de chlore et un groupe triméthyle. Cette structure unique en fait un précurseur précieux pour la synthèse de diverses molécules bioactives et de colorants .
Propriétés
IUPAC Name |
5-chloro-2,3,3-trimethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILDZBGVVXAGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



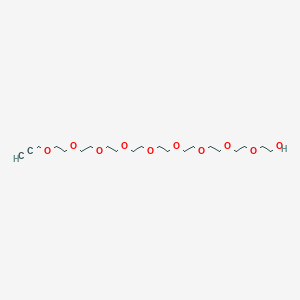
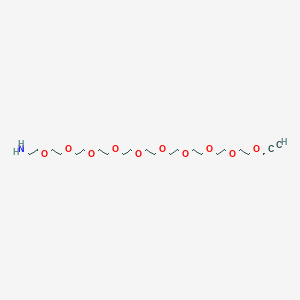
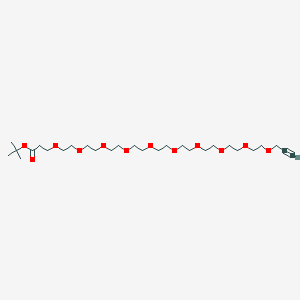
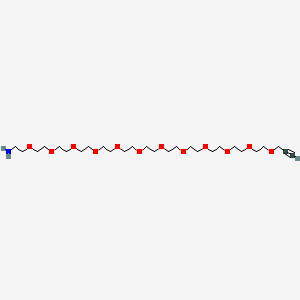




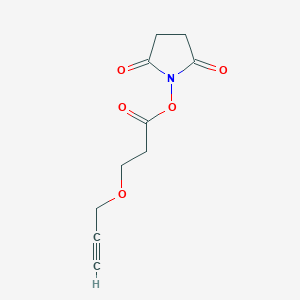

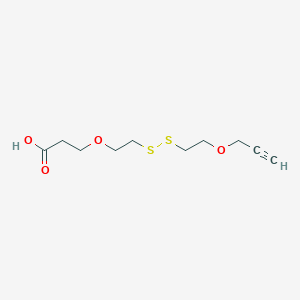
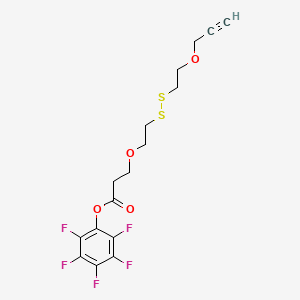
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
